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Compound of Interest

Compound Name: Opigolix

cat. No.: B15570190

Disclaimer: The development of Opigolix (also known as ASP-1707) was discontinued in April
2018.[1] As a result, publicly available data on its drug-drug interaction potential, particularly
detailed in vitro studies with Cytochrome P450 (CYP) enzymes, is limited. While clinical studies
were conducted to assess these interactions, the comprehensive results are not available in
published literature. This resource compiles the available information and provides general
guidance for researchers encountering similar investigational compounds.

Frequently Asked Questions (FAQs)

Q1: What is the known metabolic pathway for Opigolix?

An Absorption, Metabolism, and Excretion (AME) study using radiolabeled (14C) Opigolix was
conducted in healthy male subjects to determine its pharmacokinetic profile and how it is
excreted.[2] However, the detailed results of this study, which would identify the primary
metabolizing enzymes, have not been publicly released. For many investigational drugs, CYP
enzymes, particularly CYP3A4, are a common route of metabolism.

Q2: Was the drug-drug interaction (DDI) potential of Opigolix with CYP enzymes ever studied?

Yes, a Phase | clinical trial (NCT02175407) was initiated to assess the pharmacokinetic
interaction between Opigolix and itraconazole.[3] Itraconazole is a strong inhibitor of CYP3A4
and P-glycoprotein (P-gp), suggesting that researchers were investigating the potential role of
this specific CYP enzyme in Opigolix's metabolism and disposition.[3] The results of this study
have not been published.
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Q3: Are there any clinical observations related to Opigolix and drug interactions?

A Phase | study was conducted to evaluate the pharmacokinetic interaction between Opigolix
and methotrexate in patients with rheumatoid arthritis.[4] While the primary focus was on the
effect of Opigolix on methotrexate, this study would have also provided data on the safety and
tolerability of their co-administration.[4] The detailed pharmacokinetic results from this study are
not available in the public domain.

Troubleshooting Guide for Investigating DDI
Potential of Novel Compounds

For researchers working on new chemical entities (NCEs) where DDI data is not yet available,
a systematic approach is crucial. Below is a general guide for planning and troubleshooting
experiments to evaluate CYP enzyme interactions.

Issue: How to determine which CYP enzymes metabolize
our compound?

Recommended Action: Conduct in vitro metabolism studies using human liver microsomes
(HLMs) or recombinant human CYP enzymes.

Experimental Protocol: Reaction Phenotyping

o Objective: To identify the specific CYP isoforms responsible for the metabolism of the
investigational drug.

e Materials:
o Test compound
o Human liver microsomes (pooled from multiple donors)

o A panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6,
3A4)

o NADPH regenerating system
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o Specific CYP inhibitors (to confirm results from recombinant enzymes)

o LC-MS/MS for metabolite identification and quantification

e Method:

o Incubate the test compound at a clinically relevant concentration with HLMs in the
presence of NADPH.

o Analyze the formation of metabolites over time.

o In parallel, incubate the test compound with individual recombinant CYP enzymes to
screen for metabolic activity.

o To confirm the findings, conduct chemical inhibition studies in HLMs using selective
inhibitors for the identified CYP isoforms. A significant reduction in metabolite formation in
the presence of a specific inhibitor points to the involvement of that enzyme.

Workflow for Reaction Phenotyping

Caption: Workflow for identifying metabolizing CYP enzymes.

Issue: How to assess the inhibitory potential of our
compound on CYP enzymes?

Recommended Action: Perform in vitro CYP inhibition assays to determine the half-maximal
inhibitory concentration (IC50) and the inhibition constant (Ki).

Experimental Protocol: CYP Inhibition Assay
» Objective: To quantify the inhibitory potency of a test compound against major CYP isoforms.
e Materials:

o Test compound (at a range of concentrations)

o Human liver microsomes
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o CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6,
midazolam for CYP3A4)

o NADPH regenerating system

o LC-MS/MS for quantification of the probe substrate metabolite

e Method:
o Pre-incubate HLMs with various concentrations of the test compound.
o Initiate the reaction by adding a CYP-specific probe substrate and NADPH.

o After a defined incubation period, stop the reaction and quantify the formation of the probe
substrate's metabolite.

o Calculate the percent inhibition at each concentration of the test compound relative to a
vehicle control.

o Determine the IC50 value by fitting the data to a dose-response curve.

o To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the Ki
value, repeat the experiment with varying concentrations of both the test compound and
the probe substrate.

Decision Tree for Assessing DDI Potential
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Assess DDI Potential of New Compound

Is the compound metabolized by CYP enzymes?
Does the compound inhibit CYP enzymes?

Consider Clinical DDI Study Low DDI Risk

Click to download full resolution via product page

Caption: Decision tree for evaluating CYP-mediated DDI risk.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 3. Opigolix - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

e 4. A Study to Evaluate the Pharmacokinetics of ASP1707 and Methotrexate in Patients with
Rheumatoid Arthritis, Trial ID 1707-CL-3002 [clinicaltrials.astellas.com]

 To cite this document: BenchChem. [Technical Support Center: Opigolix and CYP Enzyme
Interactions]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15570190#0pigolix-drug-drug-interaction-potential-
with-cyp-enzymes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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